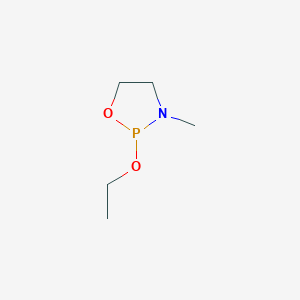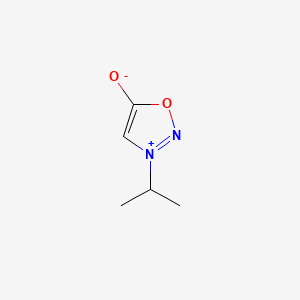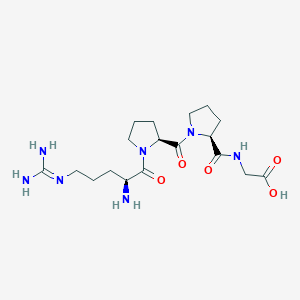
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the synthesis of phospholipids and other phosphorus-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- typically involves the reaction of phosphorus trichloride with an amino alcohol, followed by the addition of an ethoxy group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or sulfides.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrilimines, which react with 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- to form various products. The reactions often require specific conditions such as controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nitrilimines can lead to the formation of different phospholipid derivatives .
Scientific Research Applications
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- has several scientific research applications, including:
Chemistry: Used in the synthesis of various phosphorus-containing compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of phospholipids and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Oxazaphospholidine, 2-sulfide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin, 2-sulfide: Contains a benzene ring fused to the oxazaphospholidine ring and a sulfur atom.
Uniqueness
1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is unique due to its specific reactivity and the presence of an ethoxy group, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .
Properties
CAS No. |
7077-42-1 |
|---|---|
Molecular Formula |
C5H12NO2P |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2P/c1-3-7-9-6(2)4-5-8-9/h3-5H2,1-2H3 |
InChI Key |
XGWPFWDRWZFBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1N(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)






